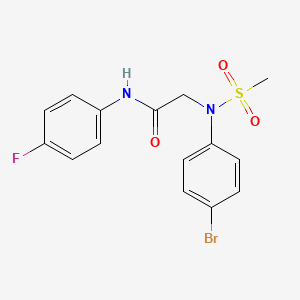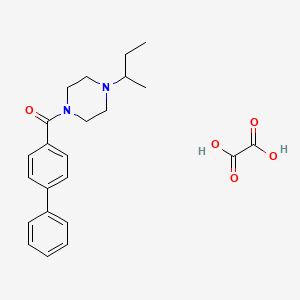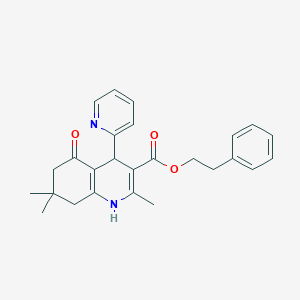
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was first synthesized by Bayer AG and is currently being developed by Onyx Pharmaceuticals and Bayer HealthCare Pharmaceuticals.
Mechanism of Action
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 works by inhibiting the activity of RAF kinase, a protein that is involved in the MAPK/ERK signaling pathway. This pathway is commonly activated in cancer cells and plays a critical role in their growth and survival. By inhibiting RAF kinase, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 can disrupt this pathway and prevent cancer cells from proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of VEGFR-2, a protein that is involved in angiogenesis (the formation of new blood vessels). This may help to reduce the blood supply to cancer cells, further inhibiting their growth and spread.
Advantages and Limitations for Lab Experiments
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which means it can be easily synthesized and purified. It also has a relatively low molecular weight, which can make it easier to administer to cells or animals. However, like all drugs, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has limitations. For example, it may have off-target effects that could interfere with experimental results.
Future Directions
There are several potential future directions for research involving N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of combination therapies that include N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 along with other drugs or treatments. Another area of interest is the development of new inhibitors that target RAF kinase or other proteins involved in cancer cell growth and survival. Finally, there is a need for further research into the potential side effects and toxicity of N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006, particularly in long-term use.
Synthesis Methods
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is synthesized through a multi-step process that involves the reaction of 4-bromophenylhydrazine with 4-fluorobenzaldehyde to form an intermediate hydrazone. This hydrazone is then treated with methylsulfonyl chloride to form the final product, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006.
Scientific Research Applications
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential use in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including RAF kinase and VEGFR-2.
properties
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3S/c1-23(21,22)19(14-8-2-11(16)3-9-14)10-15(20)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROYZTYXOQEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)

![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)
